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Compound of Interest

Benzenesulfonamide, 4-chloro-3-
Compound Name: ,
nitro-N-phenyl-

Cat. No.: B085737

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-chloro-3-nitro-N-
phenylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery.
The synthesis is a two-step process commencing with the chlorosulfonation of ortho-
chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This
intermediate is subsequently reacted with aniline to produce the final product. This guide
provides detailed experimental protocols, summarizes key quantitative data, and visualizes the
synthesis workflow.

Step 1: Synthesis of 4-chloro-3-
nitrobenzenesulfonyl chloride

The initial step involves the electrophilic aromatic substitution of ortho-chloronitrobenzene with
chlorosulfonic acid.

Experimental Protocol

A detailed experimental procedure for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
is outlined below, based on established methods.[1][2]

Materials:
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« ortho-chloronitrobenzene

e Chlorosulfonic acid

e Ice

e Water

e Sodium bicarbonate

o Petroleum ether (for recrystallization)
Equipment:

o Reaction vessel equipped with a stirrer
e Heating mantle

e Dropping funnel

e Buchner funnel and flask

o Standard laboratory glassware
Procedure:

 In areaction vessel equipped with a stirrer, add 4 to 5 molar equivalents of chlorosulfonic
acid to 1 molar equivalent of ortho-chloro-nitrobenzene.

e Heat the mixture with agitation. The reaction is initiated at approximately 100°C, as indicated
by the evolution of hydrogen chloride gas.

e The temperature of the reaction mixture is maintained and gradually increased. One reported
method involves heating at 100°C for one hour, then at 110°C for one hour, followed by
120°C for another hour, and finally at 130°C for three hours to ensure the completion of the
reaction.[1] An alternative optimized condition suggests heating at 120°C for 4 hours.[2]
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 After the reaction is complete, the mixture is carefully poured onto a slurry of crushed ice and

water.

» The precipitated solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by

filtration.

e The crude product is washed with ice-water and then neutralized with a sodium bicarbonate

solution.

» Afinal wash with ice-water is performed.

e The product can be further purified by recrystallization from petroleum ether to achieve high

purity.[2]

Suantitative [

Parameter Value

Reference

Molar Ratio (o-chloro-

nitrobenzene:chlorosulfonic ~1:4t01:5 [1112]
acid)

Reaction Temperature 120-130°C [1][2]
Reaction Time 4 -7 hours [11[2]
Yield 81.5% - 88% [1][2]
Purity (recrystallized) 99.96% [2]
Melting Point (crude) ~56°C [1]
Melting Point (purified) ~61°C [1]

Synthesis Workflow: Step 1
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Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-chloro-3-nitro-N-
phenylbenzenesulfonamide

The final step is the nucleophilic substitution reaction of 4-chloro-3-nitrobenzenesulfonyl
chloride with aniline.

Experimental Protocol

While a specific detailed protocol for this exact reaction is not readily available in the searched
literature, a general and reliable method for the synthesis of N-phenylsulfonamides from
sulfonyl chlorides can be adapted. The following is a plausible experimental protocol.

Materials:

4-chloro-3-nitrobenzenesulfonyl chloride

Aniline

Pyridine (or another suitable base like triethylamine)

Dichloromethane (or another suitable aprotic solvent like THF)

1 M Hydrochloric acid

Saturated sodium bicarbonate solution
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Brine
Anhydrous sodium sulfate

Ethanol (for recrystallization)

Equipment:

Round-bottom flask with a magnetic stirrer
Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve aniline (1.0-1.2 equivalents) in dichloromethane.
Add pyridine (1.2-1.5 equivalents) to the solution and cool the mixture in an ice bath.

Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in
dichloromethane to the cooled aniline solution with stirring.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess aniline and
pyridine), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.
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e The resulting crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide can be purified by
recrystallization from ethanol.

Suantitative

Parameter Value

CAS Number 137-49-5

Molecular Formula C12H9CIN204S

Molecular Weight 312.73 g/mol

Yield Data not available in the searched literature.
Melting Point Data not available in the searched literature.
Spectroscopic Data (NMR, IR) Data not available in the searched literature.

Synthesis Workflow: Step 2
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Caption: Workflow for the synthesis of the final product.

Overall Synthesis Pathway

The complete synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide from ortho-
chloronitrobenzene is a sequential two-step process.
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Caption: Overall two-step synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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